molecular formula C26H29ClN2O2S B299991 N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No. B299991
M. Wt: 469 g/mol
InChI Key: NQCFYUIYZQCWTC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as CCT137690, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, making it a valuable tool in the field of drug discovery.

Mechanism of Action

N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide works by inhibiting the activity of the APC/C protein complex, which is responsible for the degradation of cell cycle proteins. By inhibiting this complex, N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide prevents the progression of the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to induce cell death in cancer cells, while having minimal effects on normal cells. This selectivity makes it a promising candidate for cancer treatment. Additionally, N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have anti-inflammatory effects, suggesting a potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in lab experiments is its selectivity for cancer cells. This allows for more accurate and reliable results when studying the effects of the compound on cancer cells. However, one limitation of using N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for the use of N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in scientific research. One area of interest is in the development of combination therapies, where N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide is used in conjunction with other drugs to enhance its effects. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide and its potential use in other diseases beyond cancer and inflammation.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide involves several steps, including the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-chlorophenylamino)acetate. The resulting compound is then reacted with 4-(4-ethoxyphenyl)-5-ethylthiazol-2-amine to form the final product, N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the anaphase-promoting complex/cyclosome (APC/C), a protein complex that plays a key role in cell division. N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has also been investigated for its potential use in other diseases, such as neurodegenerative disorders.

properties

Product Name

N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C26H29ClN2O2S

Molecular Weight

469 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C26H29ClN2O2S/c1-3-23-24(18-10-16-22(17-11-18)31-4-2)28-26(32-23)29(21-14-12-20(27)13-15-21)25(30)19-8-6-5-7-9-19/h10-17,19H,3-9H2,1-2H3

InChI Key

NQCFYUIYZQCWTC-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC=C(C=C2)Cl)C(=O)C3CCCCC3)C4=CC=C(C=C4)OCC

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=C(C=C2)Cl)C(=O)C3CCCCC3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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